Product packaging for VH032-Boc(Cat. No.:)

VH032-Boc

Cat. No.: B13390301
M. Wt: 530.7 g/mol
InChI Key: PKNFPFFOAWITLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation Modalities

The concept of targeted protein degradation originated in the late 1990s, with the first Proteolysis Targeting Chimera (PROTAC) reported in 2001. portlandpress.com Initial PROTACs were peptide-based, which presented challenges regarding cell permeability, synthetic tractability, and biological stability. nih.govfrontiersin.org This spurred efforts to develop more drug-like, non-peptidic E3 ligase ligands, leading to a significant expansion of the field since around 2015. portlandpress.comnih.govrsc.org Beyond PROTACs, other TPD strategies have evolved, including molecular glues, Lysosome Targeting Chimeras (LYTACs), Photochemically Targeting Chimeras (PHOTACs), and Autophagy-Targeting Chimeras (AUTACs). broadinstitute.orgsygnaturediscovery.com

Principles of PROTAC Technology and its Mechanistic Framework

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. nih.govfrontiersin.orgresearchgate.netbiochempeg.comwikipedia.org The core principle of PROTAC technology lies in inducing the formation of a ternary complex involving the PROTAC, the POI, and the E3 ligase. portlandpress.comfrontiersin.orgresearchgate.netbiochempeg.comwikipedia.org This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme, recruited by the E3 ligase, to lysine (B10760008) residues on the POI. researchgate.netbiochempeg.comwikipedia.orgwikipedia.org The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery. portlandpress.comfrontiersin.orgresearchgate.netbiochempeg.comwikipedia.org A key advantage of PROTACs is their catalytic mechanism; a single PROTAC molecule can facilitate the ubiquitination and degradation of multiple POI molecules. portlandpress.comresearchgate.netwikipedia.org

Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the controlled degradation of intracellular proteins, playing vital roles in processes such as cell cycle regulation, DNA repair, and apoptosis. wikipedia.orgfrontiersin.orgmdpi.comwjgnet.com Ubiquitination, the process of attaching ubiquitin to a substrate protein, is catalyzed by a cascade involving three types of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases. wikipedia.orgfrontiersin.org E3 ubiquitin ligases are central to this system as they provide substrate specificity, recruiting the E2 enzyme loaded with ubiquitin and facilitating the transfer of ubiquitin to the target protein. wikipedia.orgfrontiersin.orgmdpi.comwjgnet.com There are over 600 types of E3 ligases in humans, each with the potential to target specific protein substrates. rsc.orgmdpi.com

Cullin-RING E3 ubiquitin ligases (CRLs) constitute the largest family of E3 ligases. researchgate.netnih.gov The Cullin-2 RING E3 ubiquitin ligase (CRL2) complex is a prominent member of this family. researchgate.netnih.govresearchgate.net CRL2 complexes are typically composed of Cullin-2 (CUL2) as a scaffold protein, the RING protein Rbx1 (or ROC1), the adapter proteins Elongin B and Elongin C, and a substrate recognition receptor. researchgate.netnih.govresearchgate.netuniprot.org The functional specificity of the CRL2 complex is determined by this variable substrate recognition component. nih.govuniprot.org The CRL2VHL complex, where the von Hippel-Lindau (VHL) protein acts as the substrate recognition subunit, is a well-characterized example. researchgate.netnih.govportlandpress.comresearchgate.net

The von Hippel-Lindau (VHL) protein, encoded by the VHL gene, is a crucial tumor suppressor protein. nih.govwikipedia.organnualreviews.org It functions as the substrate recognition subunit of the CRL2VHL E3 ubiquitin ligase complex. researchgate.netnih.govportlandpress.comresearchgate.net The most well-studied role of pVHL is its involvement in the regulation of hypoxia-inducible factor alpha (HIF-α) subunits. Under normal oxygen conditions, pVHL recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination by the CRL2VHL complex and subsequent proteasomal degradation. portlandpress.comwikipedia.orgoup.com This process is essential for maintaining oxygen homeostasis. portlandpress.com Mutations in the VHL gene are associated with Von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of various tumors, particularly clear cell renal cell carcinoma (ccRCC), due to the loss of functional pVHL and consequent stabilization of HIF-α. nih.govwikipedia.organnualreviews.orgoup.comresearchgate.net Beyond HIF-α regulation, VHL is implicated in numerous HIF-independent pathways and plays a role in maintaining the differentiated phenotype in renal cells. nih.govwikipedia.org

Functional Overview of the Cullin-2 RING E3 Ubiquitin Ligase (CRL2VHL)

Development of Small Molecule Ligands for E3 Ligase Recruitment

The development of small molecule ligands capable of recruiting specific E3 ubiquitin ligases has been a critical factor in the advancement of TPD, particularly PROTAC technology. nih.govrsc.org Early PROTACs utilized peptidic E3 ligase binders, which had limitations. nih.govfrontiersin.org The discovery and optimization of non-peptidic small molecule ligands for commonly used E3 ligases, such as VHL and Cereblon (CRBN), revolutionized the field, enabling the design of more drug-like PROTACs with improved properties. nih.govrsc.orgmdpi.comnih.gov These small molecule ligands serve as the E3 ligase-binding arm of heterobifunctional degraders, directing the E3 ligase to the target protein. nih.govfrontiersin.orgnih.gov

Positioning of VH032-Boc within the Landscape of VHL Ligand Research

VH032 is a known potent inhibitor and ligand of the VHL protein. researchgate.nettocris.comnih.govnih.gov It is a non-peptidic, l-hydroxyproline-bearing compound that binds to the substrate-binding site of VHL, mimicking the interaction with hydroxylated HIF-1α. researchgate.netnih.govnih.gov this compound is a Boc-modified derivative of VH032. medchemexpress.com The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis. medchemexpress.com this compound serves as a key intermediate in the synthesis of VHL-based PROTACs. medchemexpress.com It functions as a ligand that recruits VHL protein and is designed to have the Boc protecting group removed under acidic conditions, allowing for direct use in PROTAC molecule synthesis. medchemexpress.com Therefore, this compound is positioned within the landscape of VHL ligand research not primarily as a direct therapeutic agent itself, but as a crucial building block or intermediate for the creation of PROTAC molecules that leverage the VHL E3 ligase for targeted protein degradation. medchemexpress.com Research findings highlight VH032 and its derivatives, including BOC-VH032, in studies evaluating VHL ligand binding affinities and their utility in developing PROTACs. nih.govacs.org For example, studies have reported binding affinities (Ki values) for various VHL ligands, including BOC-VH032. nih.govacs.org

Example Data Table (based on search results):

VHL LigandIC₅₀ (nM)Kᵢ (nM)
VH03277.8 nih.govacs.org33.4 nih.govacs.org
BOC-VH0324900 nih.govacs.org2100 nih.govacs.org
MZ114.7 nih.govacs.org6.3 nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N4O5S B13390301 VH032-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFPFFOAWITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of Vh032 Boc

Retrosynthetic Strategies for VH032 and its Boc-Protected Precursors

The retrosynthetic analysis of VH032 amine, a key component of VH032 and its Boc-protected forms, reveals it is composed of four primary building blocks: leucine (B10760876), proline, benzyl (B1604629) amine, and thiazole (B1198619). nih.govacs.org Different synthetic strategies, including linear and convergent approaches, can be applied to assemble these blocks. nih.govacs.org

One preferred retrosynthetic approach involves coupling the benzyl amine and thiazole fragments before forming amide bonds with the amino acid components. This strategy is favored to mitigate the potential for epimerization of chiral amino acids under basic conditions that may be encountered during amide bond formation at elevated temperatures. nih.govacs.org

Methodologies for the Preparation of VH032-Boc and Related Intermediates

The preparation of this compound and its related intermediates relies on established organic synthesis techniques, carefully optimized to ensure efficiency and yield.

Exploration of Linear and Convergent Synthetic Routes

Both linear and convergent synthetic routes have been explored for the synthesis of VH032 amine and its Boc-protected derivatives like Boc-VH032 amine (compound 17 in some schemes). nih.govacs.org

In a linear route, building blocks are coupled sequentially. For instance, compound 4 (the coupled benzyl amine and thiazole fragment) could be coupled with proline and then leucine to yield Boc-VH032 amine. nih.gov

Conversely, a convergent route involves coupling some building blocks separately before joining these larger fragments. In the context of VH032 synthesis, a convergent route could involve coupling leucine and proline first, and then coupling this dipeptide with compound 4. nih.govacs.org

While both linear and convergent routes can require a similar number of steps, convergent synthesis can offer advantages in terms of simultaneously carrying out certain reactions, such as the synthesis of the benzyl amine-thiazole fragment and the leucine-proline coupling. nih.gov However, challenges in monitoring reactions involving non-UV active intermediates in some convergent routes have been noted, leading to preference for more controllable linear approaches in certain large-scale preparations. nih.govacs.org

Role of the Boc Protecting Group in Synthetic Step Economy and Amine Shielding

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. jk-sci.comtotal-synthesis.comwikipedia.org Its primary role is to protect the amine functionality, preventing unwanted reactions during subsequent synthetic transformations. jk-sci.comsmolecule.comwikipedia.org

In the synthesis of this compound and related intermediates, the Boc group is crucial for shielding the reactive amine function of the benzyl amine fragment during key bond-forming reactions, such as palladium-catalyzed C–H arylation procedures. rsc.org This protection ensures that the arylation occurs selectively on the desired position of the aromatic ring rather than involving the amine nitrogen.

Furthermore, the strategic placement and removal of the Boc group contribute to synthetic step economy. rsc.org The Boc group can be introduced under mild conditions using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.orgfishersci.co.uk Its removal is typically achieved with moderately strong acids, such as trifluoroacetic acid (TFA) or HCl, under conditions that are generally compatible with other functional groups in the molecule. acs.orgjk-sci.comwikipedia.orgfishersci.co.uk The ease of introduction and cleavage makes the Boc group an efficient tool for temporarily masking the amine while other parts of the molecule are modified.

Optimization of Key Bond-Forming Reactions

Several key bond-forming reactions are central to the synthesis of this compound and its precursors. Optimization of these steps is critical for achieving high yields and purity, particularly for large-scale preparations.

Palladium-catalyzed C–H arylation is a significant methodology employed in the synthesis of the (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) fragment (compound 4 or similar intermediates) which is a core part of this compound. nih.govacs.orgrsc.orgresearchgate.net This reaction involves the direct coupling of a C–H bond on one molecule with an aryl halide or equivalent on another, catalyzed by a palladium complex.

Reported syntheses of VH032 have utilized the C–H arylation of 4-methylthiazole (B1212942) with Boc-protected benzylic amines. rsc.orgresearchgate.net Different palladium catalysts and conditions have been explored. For example, Pd(OAc)₂ has been used for the direct Heck coupling of boc-protected 4-bromo-benzyl amine and 4-methylthiazole. acs.org Optimization studies have investigated parameters such as catalyst loading, base, solvent, and temperature to improve reaction efficiency and minimize byproduct formation. nih.govacs.orgsemanticscholar.org The use of specific palladium precatalysts, such as Pd-PEPPSI-IPr, has also been explored and shown to provide comparable or superior yields in some C–H arylation reactions related to VHL ligand synthesis. semanticscholar.orgresearchgate.net

Optimization efforts have addressed challenges such as sluggish reactions on larger scales and the formation of unwanted byproducts. nih.govsemanticscholar.org Increasing reaction temperatures or adjusting catalyst concentrations and reaction times have been investigated to improve conversion and selectivity. nih.govsemanticscholar.org

Amidation reactions are essential for coupling the amino acid components (proline and leucine) to the benzyl amine-thiazole core to build the peptide-like structure found in this compound. nih.govacs.orgrsc.org Standard amide coupling procedures are typically employed, often utilizing coupling reagents such as HATU in the presence of a base like DIPEA. nih.govacs.org

Following the formation of the amide bonds and assembly of the carbon skeleton, the Boc protecting group needs to be removed to yield the free amine, which is VH032 amine or a related intermediate depending on the stage of synthesis. nih.govacs.orgrsc.org Amine deprotection protocols for Boc groups commonly involve treatment with strong organic acids like HCl in solvents such as dioxane or methanol, or TFA in dichloromethane (B109758). acs.orgjk-sci.comwikipedia.orgfishersci.co.uk

The choice of deprotection conditions can impact the purity and physical form of the resulting amine salt. For instance, using HCl to remove the Boc group has been reported to yield a solid product that can be easily filtered and obtained in high purity without further purification, in contrast to the sticky syrup sometimes obtained with TFA. nih.govacs.org Careful optimization of deprotection conditions is necessary to ensure efficient removal of the Boc group while minimizing degradation or side reactions of the sensitive product.

Palladium-Catalyzed C–H Arylation Procedures

Scalable Synthetic Processes for Multigram Quantities of this compound Derivatives

The efficient and scalable synthesis of VH032 and its derivatives, including Boc-protected intermediates, is crucial for the development and production of PROTACs. Several synthetic routes have been explored and optimized to achieve multigram quantities.

Reported syntheses of the core VH032 structure typically involve assembling four key building blocks: leucine, proline, benzyl amine, and thiazole medchemexpress.commedchemexpress.com. Approaches include linear and convergent synthetic strategies, often involving C-H arylation, amidation, and amine deprotection steps medchemexpress.com.

Post-Synthetic Modifications and Transformations of this compound

This compound is specifically designed for subsequent chemical modifications, primarily involving the removal of the Boc protecting group and the introduction of a linker for PROTAC conjugation.

Acid-Catalyzed Boc Deprotection for PROTAC Synthesis

The tert-butyloxycarbonyl (Boc) group in this compound serves as a protecting group for an amine functionality, preventing unwanted reactions during the synthesis of the core structure or attachment of initial linker components medchemexpress.commedchemexpress.comtocris.comnih.govfishersci.no. For the synthesis of PROTAC molecules, this Boc group must be selectively removed to reveal a free amine, which can then be coupled with a linker connected to a target protein ligand nih.govfishersci.no.

The deprotection of Boc-protected amines is typically achieved under acidic conditions medchemexpress.commedchemexpress.comtocris.com. Common reagents for this transformation include strong organic acids such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) medchemexpress.commedchemexpress.comtocris.com. The reaction is often carried out in suitable solvents like dichloromethane (DCM), methanol, or ethyl acetate (B1210297) at room temperature and is generally fast and high-yielding medchemexpress.commedchemexpress.com. The acid catalyzes the hydrolysis of the carbamate (B1207046) group, releasing the free amine, carbon dioxide, and tert-butanol (B103910) bio-techne.com. This acid-catalyzed deprotection step is a fundamental transformation applied to this compound to generate the reactive intermediate necessary for the subsequent conjugation reactions in PROTAC synthesis nih.govfishersci.no.

Linker Functionalization Strategies for PROTAC Conjugation

Following the acid-catalyzed deprotection of the Boc group from this compound, the resulting free amine provides a reactive handle for conjugation to a chemical linker. This linker serves to connect the VHL E3 ligase binding moiety (derived from VH032) to a ligand that binds to the target protein of interest, thereby forming a functional PROTAC molecule.

Various linker functionalization strategies are employed, depending on the specific design of the PROTAC and the functional groups present on the linker and the target protein ligand. A widely used method for conjugation is amide bond formation, which can be achieved by reacting the free amine on the deprotected VH032 derivative with a carboxylic acid-terminated linker or target protein ligand. Coupling reagents such as HATU are commonly used to facilitate amide bond formation.

Beyond amide coupling, other chemical reactions are utilized for linker conjugation, including click chemistry (such as the copper-catalyzed azide-alkyne cycloaddition) and nucleophilic substitution reactions. These methods allow for modular synthesis, where the E3 ligase ligand-linker conjugate is prepared separately and then coupled to the target protein ligand.

Molecular Interactions and Mechanistic Insights of Vh032 Boc

Specific Binding of VH032-Boc and its Derivatives to the VHL Protein

VH032 and its derivatives are designed to bind specifically to the substrate-recognition domain of the VHL protein, mimicking the interaction between VHL and hydroxylated HIF-1α. tocris.comnih.govtenovapharma.com This specific binding event is the foundational step in recruiting the CRL2VHL complex. VH032 itself exhibits a notable binding affinity for VHL, with reported Kd values around 185 nM. nih.govtenovapharma.com Derivatives like VH298 show even higher affinity, with Kd values reported as low as 80 nM in certain assays. tocris.commedchemexpress.com Fluorescent probes based on VH032, such as BODIPY FL VH032, have been developed to facilitate the study of VHL binding, demonstrating high affinity with Kd values around 3.01 nM. tocris.commedchemexpress.comnih.gov These data underscore the ability of the VH032 scaffold to engage VHL with high specificity and varying affinities depending on the specific modifications. This compound and other Boc-modified VH032 derivatives function as VHL ligands, capable of recruiting VHL proteins. nih.govciteab.commedchemexpress.com

Structural Determinants of Ligand-VHL Recognition

The recognition of VH032-derived ligands by the VHL protein is dictated by a series of specific structural interactions within the VHL binding pocket. Analysis of co-crystal structures, such as that of VH032 bound to the VCB complex (VHL-Elongin C-Elongin B, PDB: 4W9H), has provided critical insights into these determinants. nih.govcenmed.comguidetopharmacology.orgtocris.comwikipedia.org

Recapitulation of Critical Hydrogen Bonding Interactions (e.g., with Ser110)

A critical interaction driving the binding of VH032 and its derivatives to VHL is the formation of a hydrogen bond between the (R)-hydroxyproline motif present in these ligands and the Ser110 residue within the VHL binding site. cenmed.comguidetopharmacology.orgtocris.comwikipedia.org This hydrogen bond is considered essential for VHL recognition and is a key feature recapitulated from the interaction of VHL with its natural substrate, hydroxylated HIF-1α. nih.govcenmed.comguidetopharmacology.orgtocris.comwikipedia.orgtocris.com

Conformational Analysis of VH032-Derived Ligands within the VHL Binding Pocket

The precise conformation adopted by VH032-derived ligands within the VHL binding pocket is crucial for optimal interaction. Studies have highlighted the importance of the C4-exo ring pucker of the hydroxyproline (B1673980) core and the trans conformation of the prolyl tertiary amide for effective recognition by VHL. invivochem.cn Docking studies of VH032 derivatives within the VHL crystal structure provide models of how these ligands orient and fit within the binding site, revealing the spatial arrangement that facilitates key interactions like the hydrogen bond with Ser110. cenmed.comguidetopharmacology.orgtocris.comwikipedia.org

Contribution of the Hydroxyproline Motif to VHL Engagement

The (R)-hydroxyproline motif serves as a central recognition element for VHL. nih.govcenmed.comguidetopharmacology.orgtocris.comwikipedia.orgtocris.com Its presence and specific stereochemistry are fundamental for establishing the critical hydrogen bond with Ser110 and orienting the rest of the ligand within the binding pocket. cenmed.comguidetopharmacology.orgtocris.comwikipedia.orginvivochem.cn This motif is considered essential for high-affinity VHL binding and has been a cornerstone in the design of VHL ligands. nih.govcenmed.comguidetopharmacology.orgtocris.comwikipedia.orgtocris.com

Recruitment Mechanism of the Cullin-2 RING E3 Ligase (CRL2VHL) by VHL Ligands

VHL ligands like VH032 and its derivatives function by recruiting the CRL2VHL E3 ligase complex. The CRL2VHL complex is a multi-subunit assembly comprising VHL as the substrate receptor, Cullin-2 (Cul2) as the scaffold protein, Rbx1 as the RING-finger protein, and Elongin B (EloB) and Elongin C (EloC) as adaptor proteins. tocris.cominvivochem.cnuni-freiburg.denih.gov VHL specifically interacts with the EloB/C adaptor subunits via a conserved motif. tocris.com By binding to VHL, these ligands effectively bridge their target protein (in the case of PROTACs) to the CRL2VHL complex, thereby hijacking the cellular ubiquitination machinery. tocris.cominvivochem.cnuni-freiburg.denih.govprobechem.commedchemexpress.com This proximity induced by the ligand facilitates the transfer of ubiquitin from an E2 enzyme, recruited by Rbx1, to the target protein, marking it for proteasomal degradation. tocris.com

Elucidation of the Impact of the Boc Moiety on Ligand-VHL Interaction Affinity

The presence of the Boc (tert-butyloxycarbonyl) moiety in this compound and other Boc-protected VH032 derivatives can significantly influence their interaction affinity with VHL. Studies comparing the binding affinity of VH032 to derivatives with bulky groups, such as N-Boc protection, have shown that these modifications can lead to a significant loss in binding affinity compared to the parent VH032 compound. tocris.com This reduction in affinity is likely attributable to steric hindrance imposed by the bulky Boc group, which may prevent the ligand from achieving the optimal fit and interactions within the confines of the VHL binding pocket. tocris.com This highlights the sensitivity of the VHL binding site to modifications on the ligand scaffold, particularly those that introduce significant bulk.

Structure Activity Relationship Sar Studies Pertaining to Vh032 Boc and Its Analogues

Comparative Analysis of VHL Binding Affinities: VH032-Boc vs. VH032 and Other Ligands

The development of potent small-molecule ligands for VHL has been a significant area of research. VH032, a peptidomimetic ligand based on the hydroxyproline (B1673980) core, emerged as an important early compound with notable binding affinity for VHL. nih.govrcsb.org Comparative studies have assessed the binding of VH032 and its analogues, including this compound, to the VHL protein, often in the context of the VCB complex (VHL-Elongin C-Elongin B). rcsb.org

Quantitative Assessment of Dissociation Constants (K_d) and Inhibitory Concentrations (IC_50, K_i)

Quantitative assessment of binding affinity is typically performed using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govrcsb.orgnih.govacs.orgacs.org

VH032 has been reported to exhibit a dissociation constant (K_d) of 185 nM as determined by ITC and SPR. nih.govacs.org Another source reports a K_d of 188 nM for VH032. guidetopharmacology.org Comparative studies with other VHL ligands, such as VH298, often show VH298 as having higher binding affinity, with reported K_d values around 44 nM (SPR) and 80 nM (FP). nih.govacs.orgtandfonline.comresearchgate.net

While this compound is recognized as a VHL ligand utilized in PROTAC technology probechem.commedchemexpress.com, direct quantitative comparisons of its binding affinity (K_d, IC_50, or K_i) specifically against VH032 are not extensively detailed in the provided search results. However, studies investigating the influence of different capping groups on VHL ligand potency provide insight into the effect of bulky groups like the Boc protection. nih.gov

Here is a table summarizing some reported binding affinities for VH032 and related ligands:

CompoundAssay Method(s)Binding Affinity (K_d or IC_50)Citation
VH032ITC, SPR185 nM nih.govacs.org
VH032GtoPdb188 nM guidetopharmacology.org
VH298SPR44 nM tandfonline.comresearchgate.net
VH298FP, TR-FRET80 nM (K_d), 18.9 nM (K_i) nih.govacs.org
Compound 5 (Earlier series)IC50Single-digit µM nih.gov

Note: Binding affinity values can vary depending on the specific assay conditions and methods used.

Influence of the Boc Protecting Group on Ligand Potency

The Boc (tert-butyloxycarbonyl) group on this compound represents a modification, specifically a bulky protecting group, typically placed at the N-terminus of the tert-leucine moiety. Studies on the SAR of VHL inhibitors have explored the impact of different N-terminal modifications. It has been observed that the installation of bulky groups, such as the tert-butyl group, CFMe2, or N-Boc protection, instead of the acetyl group present in VH032, can lead to a significant reduction in both cellular activity and binding affinity compared to VH032. nih.gov This suggests that the limited volume of the VHL binding pocket, specifically the LHS (Left-Hand Side) pocket, may not readily accommodate such bulky substituents, impacting the ligand's ability to bind effectively. nih.gov While specific K_d values for this compound are not explicitly provided in the snippets, its inclusion in dose-response curves in one study nih.govacs.org indicates that its binding was assessed, and the general trend suggests that bulky N-terminal groups can be detrimental to binding affinity compared to smaller groups like the acetyl in VH032.

Positional and Substituent Effects on VHL Ligand Activity

The activity of VHL ligands is highly dependent on the specific chemical moieties present and their spatial arrangement, reflecting the intricate interactions within the VHL binding pocket. SAR studies have systematically investigated the impact of modifications at different positions of the core scaffold.

Importance of the tert-Leucine Moiety for Optimal VHL Binding

The tert-leucine moiety is a crucial component of the canonical VHL ligand scaffold, including VH032. Its incorporation was instrumental in achieving nanomolar binding affinity to VHL. nih.govnih.gov Research has shown that replacing the tert-leucine residue with other natural or unnatural amino acids often results in reduced binding affinity. nih.govnih.govacs.org For instance, exchanging tert-leucine with amino acids like proline, hydroxyproline, or phenylglycine led to a significant decrease in binding affinity (approximately 3.5- to 5-fold reduction) compared to VH032. nih.gov While some replacements, such as leucine (B10760876) and phenylalanine, maintained nanomolar affinities, the tert-butyl group of tert-leucine appears to be particularly advantageous for the superior binding observed with VH032. nih.govacs.org The tert-leucine side chain points out from the groove of the VHL binding site, making it a suitable point for modulation and linker attachment in molecules like PROTACs. nih.gov

Chiral Considerations and Stereochemical Impact on VHL Ligand Design

Stereochemistry plays a critical role in the binding of VHL ligands. The hydroxyproline core, a central feature of many VHL ligands including VH032, contains chiral centers. nih.govtandfonline.com The specific stereochemistry, particularly the (2S,4R) configuration of the hydroxyproline, is essential for high-affinity binding to VHL. tandfonline.com Studies have demonstrated that altering the stereochemistry, such as having inverse stereochemistry at the hydroxy group (as in cis-VH298), can abolish binding affinity to VHL. nih.gov Beyond the hydroxyproline core, other chiral centers within the ligand structure can also influence binding. For example, the stereochemistry of a chiral methyl group alpha to the LHS amide has been shown to impact potency, with one isomer exhibiting significantly higher activity than the other. nih.govumich.edu The importance of the correct stereochemistry at both chiral centers for effective binding to the VHL protein has been highlighted in SAR studies. umich.edu

Exploration of Different Capping Groups and Side Chain Derivatizations

The LHS (Left-Hand Side) of the VHL ligand scaffold, where the tert-leucine moiety is located and where modifications like the Boc group in this compound are attached, has been a key area for SAR exploration. This region is amenable to modifications and serves as a common attachment point for linkers in PROTAC design. nih.govfrontiersin.orgtandfonline.comacs.org

Different capping groups at the N-terminus of the LHS have been investigated to optimize interactions within the VHL binding pocket. Examples include the fluoro- or cyanocyclopropyl capping groups found in potent ligands like VH101 and VH298. researchgate.netacs.org For VH032, which has an acetyl capping group, modifications to the methyl group of the acetamide (B32628) have been explored, including replacement with larger groups or the introduction of electron-withdrawing groups, to improve interactions with residues in the LHS pocket such as Arg69, Asn67, Phe91, and Tyr112. nih.gov

Side chain derivatizations, particularly of the tert-leucine moiety, have also been explored. While the tert-butyl group is important for optimal binding nih.gov, modifications to this position or cyclization from the tert-leucine group onto the LHS amide have generally resulted in reduced binding affinity. nih.govtandfonline.com The RHS (Right-Hand Side) of the ligand scaffold has also been subject to SAR studies, including the exploration of different heteroaromatic groups as isosteres. nih.gov

These extensive SAR studies underscore the sensitivity of VHL binding to subtle structural changes across the ligand scaffold, guiding the design of more potent and selective VHL-recruiting molecules.

4.3. Rational Design Principles for Optimizing VHL Ligands in Targeted Protein Degradation

The rational design of von Hippel-Lindau (VHL) ligands, such as VH032 and its analogues, for targeted protein degradation (TPD) strategies, particularly utilizing proteolysis-targeting chimeras (PROTACs), is a critical area of research. This design process is heavily guided by structure-activity relationship (SAR) studies and structural insights into the interaction between VHL and its ligands, as well as the formation of ternary complexes involving the PROTAC, the E3 ligase (VHL), and the target protein.

VH032 is a well-characterized small molecule ligand that binds to the VHL E3 ubiquitin ligase. tocris.comguidetopharmacology.org It was developed based on the structural understanding of how the native VHL substrate, hydroxylated hypoxia-inducible factor-1α (HIF-1α), interacts with VHL. nih.govrsc.org The hydroxyproline group found in HIF-1α is a key recognition motif for VHL, and VH032 incorporates a similar structural element to mimic this interaction. nih.govrsc.org

In the context of PROTACs, the VHL ligand serves as one of the two essential binding components, responsible for recruiting the VHL E3 ligase to the vicinity of a target protein. nih.govbiorxiv.orgacs.org VH032 and its derivatives, including protected forms like this compound and functionalized versions with linkers, are widely used as VHL-recruiting moieties in the design of PROTAC molecules. medchemexpress.commedchemexpress.comprobechem.comtocris.comtocris.com this compound, specifically, is described as a Boc-modified VH032 ligand used in PROTAC technology and as a key intermediate in PROTAC synthesis, where the Boc group can be removed under acidic conditions for conjugation. medchemexpress.commedchemexpress.com

Rational design principles for optimizing VHL ligands within PROTACs focus on several key aspects:

Structure-Based Design: Understanding the binding interface between VHL and its ligands through techniques like X-ray crystallography is fundamental. Crystal structures of VHL bound to ligands such as VH032, as well as ternary complexes formed by a PROTAC bridging VHL and a target protein, provide invaluable atomic-level details. nih.govfaseb.org These structures illuminate critical interactions and potential sites for chemical modification to improve binding affinity, specificity, and the ability to form productive ternary complexes.

Ligand Affinity and Selectivity: While high binding affinity of the VHL ligand to VHL is generally desirable, the optimal affinity in a PROTAC context can be nuanced. The goal is to achieve efficient formation of the ternary complex, which leads to target protein ubiquitination and degradation. nih.gov The selectivity of the VHL ligand for VHL over other cellular proteins is also crucial to minimize off-target effects.

Linker Design: The linker connecting the VHL ligand to the target protein ligand in a PROTAC is a critical determinant of efficacy. nih.govbiorxiv.orgacs.orgexplorationpub.com Rational design of the linker involves considering its length, flexibility, composition (e.g., incorporating PEG units), and the specific points of attachment to both the VHL ligand and the target protein ligand. biorxiv.orgacs.orgtocris.comtocris.com The linker must be of appropriate dimensions and properties to allow the VHL and target protein to come into close proximity in a conformation that facilitates ubiquitination. SAR studies systematically explore variations in linker design to identify optimal parameters for ternary complex formation and degradation efficiency.

Ternary Complex Formation: The ultimate success of a PROTAC hinges on its ability to induce and stabilize a functional ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. nih.govfaseb.org Rational design aims to optimize the interactions within this complex. Structural studies of ternary complexes provide insights into how the linker and the two ligands cooperate to bring the proteins together and can guide modifications to enhance these interactions.

SAR studies involving VH032 and its analogues often involve synthesizing a series of compounds with systematic modifications to the core structure or appended linkers. These analogues are then evaluated for their VHL binding affinity (measured by techniques like TR-FRET or FP) nih.gov, their ability to form ternary complexes, and their efficacy in inducing target protein degradation in cellular assays (often measured by DC50 and Dmax values). rsc.org

Data from such studies inform the optimization process. For example, studies comparing VHL-based PROTACs with those utilizing CRBN ligands highlight the distinct properties conferred by the E3 ligase recruiter, influencing factors like molecular weight and rotatable bonds, which can impact pharmacokinetic profiles. biorxiv.orgacs.orguchicago.edu

Applications of Vh032 Boc in Chemical Biology Research Methodologies

As a Cornerstone Intermediate in PROTAC Library Construction

The development of PROTACs has emerged as a powerful approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins. acs.orgnih.govresearchgate.net A critical aspect of PROTAC research involves the synthesis and screening of diverse PROTAC libraries to identify molecules with optimal degradation efficiency and selectivity. acs.orgnih.govresearchgate.netresearchgate.net VH032-Boc, or its deprotected form VH032 amine, serves as a cornerstone intermediate in the construction of VHL-based PROTAC libraries. medchemexpress.comacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The availability of this VHL ligand building block on a sufficient scale is therefore essential for facilitating rapid and extensive library generation. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The empirical nature of PROTAC discovery, often necessitated by the limited structural information available for target protein-PROTAC-E3 ligase ternary complexes, underscores the importance of constructing diverse libraries by varying elements such as the protein-of-interest (POI) warhead, linker characteristics (type, length, rigidity), and the point of attachment. acs.orgnih.gov

Synthesis of Bifunctional PROTAC Molecules Utilizing this compound Derivatives

PROTACs are designed as bifunctional molecules, bridging a target protein with an E3 ubiquitin ligase to induce proximity-mediated ubiquitination and degradation. acs.orgnih.govresearchgate.net The synthesis of VHL-recruiting PROTACs frequently utilizes derivatives of VH032. Following the removal of the Boc protecting group from this compound under acidic conditions, the resulting amine can be coupled with various linkers and target protein ligands through amide bond formation. smolecule.commedchemexpress.com

Researchers have developed functionalized VHL ligands based on the VH032 scaffold that are specifically designed for PROTAC synthesis. Examples include derivatives incorporating linkers with terminal functional groups suitable for conjugation. For instance, VH032 amide-PEG5-acid and VH032 amide-alkylC7-amine are functionalized VHL ligands that include polyethylene (B3416737) glycol (PEG) or alkyl linkers terminating in a carboxylic acid or amine group, respectively, ready for coupling with a target protein ligand. tocris.comrndsystems.com

Synthetic strategies for obtaining VH032 amine, the deprotected form of this compound, have been reported. This includes the development of a column chromatography-free process that enables the multi-gram scale production of VH032 amine hydrochloride with high purity, addressing the need for larger quantities of this key building block for library synthesis. acs.orgresearchgate.net Furthermore, solid-phase synthesis methods have been established, where a VH032 derivative is appended to a solid support, allowing for the sequential coupling of linkers and target ligands to construct PROTACs. researchgate.net These synthetic advancements are crucial for the efficient and diverse construction of PROTAC libraries.

Development of Specific Target Protein Degraders (e.g., BRD4 degraders)

VHL-based PROTACs have been successfully developed to target and induce the degradation of a variety of specific proteins of interest. nih.govtandfonline.comacs.orgacs.org A notable example is the development of degraders for Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4. nih.govtandfonline.comacs.orgacs.orgguidetopharmacology.orgthno.org

MZ1 is a well-characterized VHL-based PROTAC that effectively degrades BET proteins. nih.govtandfonline.comacs.orgacs.orgguidetopharmacology.orgthno.org Its structure is a chimera formed by conjugating the BET inhibitor (+)-JQ1, which serves as the POI ligand, to the VHL ligand VH032 via a polyethylene glycol (PEG) linker. nih.govguidetopharmacology.org Studies have demonstrated that VHL-recruiting PROTACs like MZ1 can induce the selective degradation of BRD4 in cancer cell lines. thno.org The specific design of the linker, including its length and composition, as well as the choice of the POI warhead and the point of attachment to the VHL ligand, significantly influences the ternary complex formation and the subsequent degradation efficiency and selectivity of the PROTAC molecule. tandfonline.comacs.orgthno.org

Development and Application of VHL Ligand-Based Fluorescent Probes

Beyond their use in PROTACs, VHL ligands, including derivatives of VH032, have been instrumental in the development of chemical tools for studying VHL protein interactions. This includes the creation of small-molecule-based high-affinity fluorescent probes. nih.govacs.orgrndsystems.comstjude.orgmedchemexpress.comtocris.comresearchgate.netacs.orgnih.govfishersci.com

Design Strategy for High-Affinity Fluorescent Probes (e.g., BODIPY FL VH032)

A prominent example of a VHL ligand-based fluorescent probe is BODIPY FL VH032. nih.govacs.orgrndsystems.comstjude.orgmedchemexpress.comtocris.comresearchgate.netacs.orgnih.govfishersci.com The design of this probe involves conjugating a derivative of the high-affinity VHL ligand VH032 to a fluorescent reporter molecule, such as the BODIPY FL fluorophore, typically through a linker. rndsystems.comtocris.comfishersci.com For BODIPY FL VH032, a polyethylene glycol (PEG) 4 linker is used to connect the VH032 derivative to the BODIPY FL tag. rndsystems.comtocris.comfishersci.com The primary design objective is to create a probe that retains high binding affinity for the VHL protein complex. nih.govacs.orgrndsystems.comstjude.orgtocris.comresearchgate.netacs.orgnih.govfishersci.com

Research has shown that BODIPY FL VH032 exhibits high affinity for the VCB (VHL-elongin C-elongin B) protein complex. Binding affinity studies using techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) and fluorescence polarization (FP) have determined dissociation constant (Kd) values. For instance, a Kd of 3.01 nM has been reported for BODIPY FL VH032 binding to the VCB complex in a TR-FRET assay, while a Kd of 100.8 nM was observed in an FP assay. nih.govacs.orgrndsystems.comtocris.comresearchgate.netacs.orgnih.govfishersci.com These data highlight the probe's strong interaction with its target protein complex.

Implementation in High-Throughput Screening Assays for VHL Ligand Discovery

VHL ligand-based fluorescent probes like BODIPY FL VH032 are valuable tools for developing and implementing fluorescence-based binding assays. nih.govacs.orgrndsystems.comstjude.orgmedchemexpress.comtocris.comresearchgate.netacs.orgnih.govfishersci.com These assays, including TR-FRET and FP, are well-suited for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel VHL ligands. nih.govrndsystems.comstjude.orgmedchemexpress.comresearchgate.netacs.orgnih.govfishersci.com

The TR-FRET assay utilizing BODIPY FL VH032 has been demonstrated to be sensitive, selective, and robust, showing resistance to assay interference. nih.govresearchgate.netacs.orgnih.govfishersci.com These characteristics make it particularly suitable for large-scale screening efforts to discover new molecules that bind to VHL. In this type of assay, the binding of a competing VHL ligand displaces the fluorescent probe (BODIPY FL VH032) from its binding site on VHL, resulting in a decrease in the TR-FRET signal. nih.govacs.org This displacement principle allows for the quantitative assessment of the binding affinity of potential VHL ligands.

Utilization in Chemical Probing of the Hypoxia Signaling Pathway

The von Hippel-Lindau protein plays a critical role in the cellular response to hypoxia by targeting hypoxia-inducible factors (HIFs) for degradation under normoxic conditions. nih.govacs.orgresearchgate.netnih.gov VHL ligands, such as VH032, can interfere with the interaction between VHL and HIF-α, thereby stabilizing HIF-α and activating the hypoxia signaling pathway even in the presence of normal oxygen levels. nih.govacs.orgresearchgate.netnih.govtocris.comresearchgate.netrsc.org

VH032 functions as an inhibitor of the VHL E3 ubiquitin ligase, specifically blocking the interaction between VHL and hydroxylated HIF-α. tocris.comresearchgate.netrsc.org This disruption prevents the ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its accumulation within the cell. tocris.comresearchgate.netrsc.org The stabilization of HIF-α triggers the transcription of numerous genes involved in the hypoxic response, including those encoding for proteins like carbonic anhydrase IX (CA9), glucose transporter 1 (GLUT1), and prolyl hydroxylase domain-containing protein 2 (PHD2). tocris.comrsc.org

VH032 and its derivatives, such as VH298, have been employed as chemical probes to investigate the intricacies of the hypoxia signaling pathway. researchgate.netrsc.org Transcriptomic analyses using these compounds have revealed a significant overlap in the genes upregulated by VHL inhibition compared to those induced by natural hypoxia or treatment with prolyl hydroxylase inhibitors. rsc.orgnih.gov This indicates that VHL ligands effectively activate the hypoxia signaling pathway through the stabilization and transcriptional activity of HIF transcription factors. rsc.orgnih.gov These studies underscore the utility of VH032-based compounds as valuable tools for chemically dissecting the components and regulation of the hypoxia response.

Preclinical Research Methodologies and Investigations Non Human Systems

In Vitro Biophysical and Biochemical Assays for VHL Ligand Characterization

Characterizing the direct interaction between a ligand and the VHL protein is a critical step in preclinical evaluation. Various in vitro assays are utilized to quantify binding affinity and kinetics.

Fluorescence Polarization (FP) assays are a common method to assess the binding of a ligand to a protein and determine binding kinetics. This technique relies on changes in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger molecule like a protein. While specific FP data for VH032-Boc was not detailed in the search results, FP displacement assays are a standard approach to assess the binding affinity of unlabeled VHL ligands by competing with a fluorescently labeled VHL binder. A VHL ligand with high affinity can displace the labeled probe, leading to a change in fluorescence polarization. targetmol.cn

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful tool for measuring binding affinity in a homogeneous format. This method involves two fluorophores, a donor and an acceptor, positioned such that energy transfer occurs upon molecular interaction. For VHL ligand characterization, a common approach involves a labeled VHL protein and a labeled VHL ligand or probe. The proximity of the labels upon binding results in energy transfer, which can be quantified. BODIPY FL VH032, a high-affinity fluorescent probe based on the VH032 structure, has been reported with a Kd value of 3.01 nM for VHL and is used in TR-FRET detection for high-throughput identification and characterization of VHL ligands. medchemexpress.eumedchemexpress.com This demonstrates the applicability of TR-FRET in evaluating the binding of VH032-based compounds to VHL.

NanoBRET Target Engagement assays allow for the assessment of ligand-protein binding in live cells, providing a more physiologically relevant context compared to in vitro methods. This assay typically involves expressing the target protein (e.g., VHL) fused to a NanoLuc® luciferase donor and using a fluorescently labeled ligand or tracer. When the ligand binds to the target protein, it brings the acceptor fluorophore into close proximity with the NanoLuc donor, resulting in energy transfer and a measurable BRET signal. Changes in this signal upon treatment with an unlabeled ligand, such as this compound, can indicate the ligand's ability to engage with the target protein within the cellular environment. While specific NanoBRET data for this compound were not provided, this methodology is widely used to confirm intracellular target engagement of PROTAC components like VHL ligands. glpbio.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Binding Affinity

Cellular Mechanistic Studies in Model Systems

Beyond direct binding, preclinical research investigates the functional consequences of VHL ligand activity in cellular models.

This compound's primary function as a VHL recruiting ligand is central to its use in PROTAC technology, which aims to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. medchemexpress.comhoelzel-biotech.comszabo-scandic.comnih.govmedchemexpress.com In cellular studies, the ability of PROTACs incorporating this compound to mediate target protein degradation is assessed through techniques such as Western blotting to monitor the levels of the target protein over time following treatment. Ubiquitination assays, often involving immunoprecipitation of the target protein followed by Western blotting with anti-ubiquitin antibodies, can demonstrate the increased ubiquitination of the target protein when the VHL ligase is recruited by the PROTAC. This compound, as the VHL-binding component of such PROTACs, plays a crucial role in forming the ternary complex required for this ubiquitination and degradation process. medchemexpress.comhoelzel-biotech.com

The VHL protein is a key negative regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions, VHL recognizes hydroxylated HIF-1α, leading to its ubiquitination and degradation. tocris.com Inhibition or disruption of VHL function results in HIF-1α stabilization and the subsequent activation of HIF-responsive genes, which are involved in processes like angiogenesis and glucose metabolism. medchemexpress.eumedchemexpress.comtocris.com While VH032 (the parent compound of this compound) has been shown to inhibit VHL and cause dose-dependent upregulation of HIF-target genes, including CA9, GLUT1, and PHD2, in different cell lines tocris.com, the direct effect of this compound alone on HIF-1α stabilization and transcriptional activity is less explicitly detailed in the provided search results, as its primary application is in recruiting VHL for the degradation of other target proteins via PROTACs. However, assays measuring HIF-1α protein levels (e.g., by Western blot) and the mRNA levels or activity of HIF-target genes (e.g., by qPCR or reporter assays) are standard methods to assess the functional consequence of modulating VHL activity. medchemexpress.eumedchemexpress.comtocris.com

Global Proteomic and Transcriptomic Profiling in Response to VHL Ligands

Global proteomic and transcriptomic profiling are essential methodologies used to understand the comprehensive cellular response to the engagement of VHL by small molecule ligands. These approaches allow researchers to identify changes in protein abundance and gene expression patterns induced by VHL ligands, providing insights into the downstream effects of modulating VHL activity.

Quantitative proteomic studies, often employing techniques such as tandem mass tag (TMT) labelling-based mass spectrometry (MS), have been used to investigate alterations in the global proteome upon treatment with VHL inhibitors like VH032 and VH298. tocris.com These studies compare the proteomic changes induced by VHL inhibitors to those observed under hypoxic conditions or upon treatment with PHD inhibitors, which also stabilize HIF-1α. tocris.com Consistent with transcriptomic analyses, a significant overlap is observed between the proteins upregulated by VHL inhibitors, PHD inhibitors, and hypoxia. tocris.com Notably, treatment with VHL inhibitors has been shown to lead to the specific upregulation of VHL protein levels and enhanced proteasomal degradation of HIF-1α in prolonged treatments. tocris.com

Transcriptomic analyses, including techniques like RNA sequencing (RNA-seq), are employed to monitor changes in mRNA levels of genes in response to VHL ligands. Studies using VH032 and VH298 have shown that stabilized hydroxy-HIF-1α, resulting from VHL inhibition, remains transcriptionally active, leading to the upregulation of known HIF target genes. tocris.com

Furthermore, proteomic profiling experiments using PROTACs that recruit VHL via VH032-based ligands have revealed collateral degradation of proteins associated with the targeted protein complex. For instance, treatment with the VHL-recruiting PROTAC YX968 led to the downregulation of NCOR1 and ANKRD11/12 in specific cancer cell lines. invivochem.cn Competition experiments with free VH032 demonstrated that this degradation was dependent on VHL recruitment. invivochem.cn

Multi-omics profiling, combining transcriptome, proteome, and ubiquitome analysis upon VHL restoration in VHL-deficient cell lines, has further elucidated the impact on cellular pathways. These studies showed downregulation of pathways such as hypoxia signaling, glycolysis, E2F targets, and mTORC1 signaling, alongside the upregulation of fatty acid metabolism. invivochem.cn Proteome and ubiquitome co-analysis identified proteins like TGFBI and NFKB2 as being ubiquitinated and downregulated upon VHL restoration. invivochem.cn

Recent applications of transcriptomic profiling, such as Picowell RNA-seq and bulk RNA-seq, have been used in target-agnostic screens to identify novel VHL ligands, including molecular glues like dGEM3, that perturb the transcriptome. nih.govprobechem.com Global proteomics confirmed the VHL-dependent degradation of the target protein (GEMIN3 in the case of dGEM3) identified through these screens. nih.gov

These profiling methodologies collectively provide a comprehensive view of the cellular impact of VHL engagement by ligands, highlighting changes in protein and gene expression that underpin the biological effects observed.

Structural Biology Approaches for Ligand-VHL Complex Characterization

Structural biology plays a critical role in understanding the molecular basis of the interaction between VHL and its ligands, including compounds related to this compound. Techniques such as co-crystallization and X-ray diffraction analysis provide high-resolution insights into how these small molecules bind to the VHL protein, guiding the rational design and optimization of VHL ligands and VHL-based PROTACs.

Co-crystallization and X-ray Diffraction Analysis of VHL-Ligand Complexes

Co-crystallization involves growing protein crystals in the presence of a ligand, allowing the ligand to bind to the protein within the crystal lattice. Subsequent X-ray diffraction analysis of these co-crystals reveals the precise three-dimensional structure of the protein-ligand complex, illustrating the binding pose of the ligand and the specific interactions formed with the protein residues. citeab.comnih.gov

The co-crystal structure of VH032 bound to the VCB complex (VHL-EloC-EloB) has been particularly influential in the field (PDB: 4W9H). tocris.comnih.govcenmed.comuni-freiburg.de This structure provided the first detailed view of a small molecule ligand interacting with the VHL protein at the site typically bound by the hydroxylated HIF-1α substrate. tocris.comuni-freiburg.de The structure revealed that the (R)-hydroxyproline motif of VH032 forms a critical hydrogen bond interaction with Ser110 in the HIF-1α binding site of VHL. nih.gov

Structural insights derived from the VH032-VCB co-crystal structure have been instrumental in the structure-guided design and optimization of subsequent VHL ligands and VHL-recruiting PROTACs. tocris.comnih.govuni-freiburg.de By understanding the key interactions, researchers have been able to design molecules with improved binding affinity and specificity for VHL. This structural information has been leveraged to develop a range of VHL ligands, including those used as components in PROTACs, such as the ligand moiety present in this compound. guidetopharmacology.orgnih.govmedchemexpress.comtocris.com The structural data confirms that the (R)-hydroxyproline moiety is essential for recognition by VHL and forms a crucial interaction with Ser110. nih.gov

Co-crystallization and X-ray diffraction analysis remain fundamental tools in the preclinical characterization of VHL ligands, providing the atomic-level detail necessary to understand binding modes and guide the development of new molecules that effectively engage the VHL E3 ligase.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compound ((S,R,S)-AHPC-Boc)16
VH03277232228
VH298122199236
MZ1122201421
(S,R,S)-AHPC-C5-COOH139034104
(S,R,S)-AHPC-C6-NH224
Me-VH032 (Me-VH032, amine)137319712
(S,R,S)-AHPC-PEG4-NH2124177628
VH032-PEG1-acid134184040
VH032-PEG2-alkyne132045744

Interactive Data Table:

Future Directions and Emerging Research Avenues for Vhl Ligands

Advancements in Expedited and Chromatography-Free Synthetic Routes for VHL Ligands

Efficient and scalable synthesis of VHL ligands like VH032 is crucial for the rapid development and screening of PROTAC libraries. Traditional synthetic routes for VHL ligands can be relatively lengthy and often require chromatographic purification steps, which can be time-consuming and costly, particularly at larger scales.

Broadening the Chemical Space and Diversity of VHL-Recruiting Molecules

Expanding the chemical space of VHL ligands is essential for generating novel PROTACs with improved properties, such as enhanced binding affinity, selectivity, and pharmacokinetic profiles. The VHL chemical space continues to evolve, with ongoing efforts to introduce new modifications to established VHL ligands.

Modifications to the core structure of VHL inhibitors, such as the replacement of amide bonds with thioamide isosteres, represent one approach to expanding chemical diversity. The introduction of spirocycles at the LHS (Left-Hand Side) part of VHL-recruiting degraders has also been explored. Furthermore, the systematic variation of substituents on modified VHL ligands, such as those incorporating substituted 1,2,3-triazoles, is actively being pursued to identify novel chemical entities with desired properties.

VH032 itself, featuring a hydroxyproline (B1673980) motif, has served as a foundational structure for exploring chemical modifications. While the hydroxyproline is crucial for interaction with VHL, modifications around this core and at different exit vectors are being investigated to improve properties like cell permeability and tune interactions within the ternary complex formed by the PROTAC, the target protein, and VHL.

The increasing number of patents in recent years covering a wide range of VHL modifications underscores the significant activity in broadening the chemical space of VHL-recruiting molecules for TPD applications.

Exploration of Covalent VHL Ligand Strategies and Their Mechanistic Advantages

While most VHL ligands employed in PROTACs bind reversibly, the exploration of covalent VHL ligand strategies is an emerging area of research. Covalent PROTACs, where the E3 ligase ligand forms a covalent bond with the ligase, offer potential advantages over their reversible counterparts.

A key potential advantage of a covalent E3 ligase ligand is the transformation of the transient ternary complex (PROTAC, target protein, E3 ligase) into a more stable binary interaction between the modified E3 ligase and the target protein. This can lead to increased catalytic efficiency and potentially prolonged degradation activity, even after the free PROTAC molecule is no longer present.

The design and optimization of the first rationally designed covalent VHL ligands have been reported, involving the replacement of the essential hydroxyproline motif in a VHL binder like VH032 with a sulfonyl fluoride (B91410) moiety capable of covalently modifying a specific residue in VHL, such as Ser110. Studies using these covalent VHL ligands in PROTACs have shown promising results in inducing targeted protein degradation. Washout experiments have provided insights into the potential pharmacodynamic benefits, demonstrating relatively sustained degradation compared to reversible PROTACs. This research direction aims to leverage the unique mechanistic aspects of covalent binding to improve the efficacy and duration of action of VHL-based degraders.

Integration of Computational Design and Artificial Intelligence in VHL Ligand Discovery

Computational approaches and artificial intelligence (AI) are playing an increasingly significant role in accelerating various aspects of drug discovery, including the identification and optimization of E3 ligase ligands like those for VHL.

Computational tools have the capacity to transform ligand discovery from vast chemical spaces, utilizing available experimental structural information and predictive molecular models. Techniques such as molecular docking and virtual screening are employed to identify potential VHL binders from large chemical databases. These methods can help analyze the potential interactions between VHL ligands and the VHL protein, guiding the rational design of new molecules.

AI and machine learning (ML) models are being leveraged to design novel small-molecule structures with desired properties. Generative AI tools can construct chemical libraries and propose new compounds by learning the patterns and rules of chemical structures. These models can assist in exploring the chemical space of VHL ligands and optimizing properties like binding affinity, selectivity, and drug-like characteristics. Computational workflows are also being developed to assess the compatibility of PROTAC components, including the VHL ligand, the target protein ligand, and the linker, within the predicted ternary complex. The integration of AI/ML is anticipated to become even more crucial in the future for screening and identifying novel VHL-based PROTACs.

Expanding the Scope of E3 Ligase Recruitment beyond VHL in Targeted Protein Degradation

While VHL and Cereblon (CRBN) are the most widely utilized E3 ligases in TPD to date, there is a significant interest in expanding the repertoire of E3 ligases that can be hijacked for therapeutic purposes. The human genome encodes over 600 E3 ubiquitin ligases, but only a small fraction have been successfully targeted by small molecules for induced protein degradation.

Expanding beyond VHL and CRBN offers several potential advantages, including the ability to target proteins that are not effectively degraded by VHL- or CRBN-based PROTACs, overcoming potential resistance mechanisms associated with these ligases, and enabling tissue- or cell-type-specific degradation by recruiting ligases with restricted expression patterns.

Research efforts are actively focused on identifying and validating new E3 ligases for TPD applications. This involves discovering novel small-molecule ligands that can bind to these alternative E3 ligases. Approaches include chemoproteomics methods and covalent ligand screening to map the E3 ligase proteome and identify ligandable sites. The successful identification of ligands for new E3 ligases, such as KLHDC2, demonstrates the feasibility of this approach and expands the potential scope of TPD. While VHL remains a cornerstone in the TPD field, the exploration of diverse E3 ligase recruitment strategies is crucial for the continued growth and broader therapeutic application of targeted protein degradation.

Q & A

Q. How can in silico modeling improve the rational design of this compound derivatives?

  • Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to predict binding affinities.
  • Use QSAR models to correlate structural modifications (e.g., linker length) with degradation efficacy .
  • Validate predictions with synthetic analogs and SPR/ITC binding assays .

Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Apply the Chou-Talalay method:
  • Calculate combination index (CI) values using CompuSyn software.
  • Use SynergyFinder for 3D visualization of additive, synergistic, or antagonistic effects .
  • Report confidence intervals and p-values from bootstrap resampling .

Q. How should researchers evaluate off-target effects of this compound in proteome-wide studies?

  • Perform chemoproteomic profiling:
  • Use activity-based protein profiling (ABPP) with broad-spectrum probes.
  • Combine with thermal proteome profiling (TPP) to identify thermally stabilized off-targets .
  • Validate hits via CRISPR/Cas9 knockout or siRNA silencing .

Q. What strategies enhance the stability of this compound in long-term pharmacokinetic studies?

  • Conduct forced degradation studies:
  • Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Identify degradation products via LC-HRMS and propose stabilization methods (e.g., lyophilization, antioxidant additives) .
  • Use deuterated analogs to slow oxidative degradation .

Q. How can researchers ethically address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Reconcile data using physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences.
  • Adhere to ARRIVE guidelines for preclinical studies to ensure transparency .
  • Consult institutional review boards (IRBs) before modifying animal protocols .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC) and meta-analyze published data to identify systemic biases .
  • Ethical Compliance : Document synthetic procedures, safety data (SDS), and animal/human subject protocols in alignment with NIH or EMA guidelines .
  • Reproducibility : Share raw data and code via repositories like Zenodo or GitHub to facilitate independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.